molecular formula C15H22N2O4S B5689528 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine

1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine

Cat. No. B5689528
M. Wt: 326.4 g/mol
InChI Key: JJZSCTQSOKZQCP-UHFFFAOYSA-N
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Description

1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been proposed that it exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been suggested that it inhibits the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. Additionally, it has been proposed that it inhibits the activity of acetylcholinesterase by binding to its active site, leading to an increase in the concentration of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory activity. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Additionally, its anti-inflammatory and acetylcholinesterase inhibitory activities make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease. However, one of the limitations of using 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxicity against normal cells at high concentrations.

Future Directions

There are several future directions for the study of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine. One direction is to further investigate its mechanism of action, particularly with regards to its antitumor activity. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, future studies could focus on the development of analogs of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine with improved potency and selectivity for specific targets.

Synthesis Methods

The synthesis of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of 1-(ethylsulfonyl)piperazine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine has been studied for its potential use in various scientific research applications. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.

properties

IUPAC Name

1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-16(9-11-17)15(18)12-21-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZSCTQSOKZQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

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